molecular formula C21H20N4O2S B2540982 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1795303-30-8

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2540982
CAS No.: 1795303-30-8
M. Wt: 392.48
InChI Key: UQOUBFOLWBACMU-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Specifically, derivatives of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles have shown promising results against various microorganisms (bacteria and fungi) and cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The synthetic routes for these compounds have been optimized, highlighting their potential as therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Synthesis and Transformations

Another study focused on the synthesis and transformations of similar compounds, emphasizing their structural modifications and potential applications. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of chemical reactions demonstrates the versatility of these compounds for further chemical modifications, potentially enhancing their biological activity (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has identified a novel class of promising antibacterial agents. These compounds, particularly against Staphylococcus aureus and Bacillus subtilis, have shown significant antibacterial activity at non-cytotoxic concentrations, indicating their potential for therapeutic applications (Palkar et al., 2017).

Antitumor Agents

Benzothiazole derivatives, based on their structural backbone, have been designed and synthesized with an eye towards antitumor activity. One such derivative exhibited an excellent in vivo inhibitory effect on tumor growth, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-24-18(14-8-9-14)11-15(23-24)12-25(13-16-5-4-10-27-16)21(26)20-22-17-6-2-3-7-19(17)28-20/h2-7,10-11,14H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUBFOLWBACMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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